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molecular formula C14H12O4 B8334036 Methyl 5-(2-methylbenzoyl)-2-furoate

Methyl 5-(2-methylbenzoyl)-2-furoate

Cat. No. B8334036
M. Wt: 244.24 g/mol
InChI Key: ASEQVKLVACIMNT-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

A mixture of 2-methylbenzoyl chloride (prepared as described by Frankland and Ashton, Trans. Chem. Soc. 1899, 75, 494; 77 g.), methyl 2-furoate (83 g.), anhydrous ferric chloride (1.5 g.) and carbon tetrachloride (125 ml.) was heated under reflux on a steam bath for 7.5 hours and then distilled to give methyl 5-(2-methylbenzoyl)-2-furoate (110 g.) in the form of a colourless oil, b.p. 170° C./0.2 mm.Hg.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]([O:18][CH3:19])=[O:17]>C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([C:15]1[O:11][C:12]([C:16]([O:18][CH3:19])=[O:17])=[CH:13][CH:14]=1)=[O:5]

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
83 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)OC
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a steam bath for 7.5 hours
Duration
7.5 h
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(O2)C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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